molecular formula C17H20N4O B3560589 3-(2,3-dimethylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea

3-(2,3-dimethylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea

Cat. No.: B3560589
M. Wt: 296.37 g/mol
InChI Key: RNWKBHNOCBEYQI-UHFFFAOYSA-N
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Description

“N,N-diallyl-N’-(2,3-dimethyl-6-quinoxalinyl)urea” is a complex organic compound. It contains a urea group (NH2-CO-NH2) where the nitrogen atoms are substituted with allyl groups (CH2=CH-CH2-) and a 2,3-dimethyl-6-quinoxalinyl group. Quinoxaline is a heterocyclic compound containing a ring complex made up of two benzene rings sharing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable quinoxaline derivative with an allyl isocyanate to form the urea linkage . The allyl groups could be introduced through a reaction with allylamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoxaline ring and the urea functionality. The quinoxaline ring is aromatic and planar, while the urea group can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allyl groups could participate in reactions such as radical polymerization . The urea group could react with various reagents to form derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the quinoxaline derivative and the presence of the urea and allyl groups. It would likely be a solid at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a monomer in polymerization reactions, the allyl groups could participate in the formation of the polymer chain .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound could be vast, depending on its properties. It could potentially be used in the development of new polymers, pharmaceuticals, or other chemical products .

Properties

IUPAC Name

3-(2,3-dimethylquinoxalin-6-yl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-5-9-21(10-6-2)17(22)20-14-7-8-15-16(11-14)19-13(4)12(3)18-15/h5-8,11H,1-2,9-10H2,3-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWKBHNOCBEYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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